

## N-0861 racemate safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | N-0861 racemate |           |
| Cat. No.:            | B2888030        | Get Quote |

An In-depth Technical Guide to the Safety and Toxicity Profile of N-0861 Racemate

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

N-0861, chemically identified as N6-Endonorboran-2-yl-9-methyladenine, is a selective adenosine A1 receptor antagonist. This technical guide provides a comprehensive overview of the available safety and toxicity data for **N-0861 racemate**, compiled from preclinical and clinical studies. The information presented herein is intended to support further research and development efforts by providing a clear summary of the compound's safety profile, including quantitative toxicity data, and insights into its mechanism of action. While significant data is available, this guide also highlights areas where further investigation may be warranted.

#### Introduction

N-0861 is a non-xanthine derivative that acts as a competitive and selective antagonist of the adenosine A1 receptor. Its selectivity for the A1 receptor subtype over A2 receptors has been a key focus of its development, particularly for applications where antagonism of A1 receptor-mediated effects is desired without impacting A2 receptor functions, such as coronary vasodilation. This document synthesizes the current knowledge regarding the safety and toxicity of **N-0861 racemate**, drawing from available preclinical animal studies and human clinical investigations.

# **Preclinical Safety and Toxicity**



A range of preclinical studies have been conducted to characterize the toxicological profile of N-0861 in various animal models. These studies have assessed acute and subchronic toxicity, as well as mutagenicity.

## **Acute and Subchronic Toxicity**

Toxicology studies have established the no-effect doses for acute and subchronic administration of N-0861 in rodent and non-rodent species. These findings are crucial for determining safe starting doses in clinical trials and for understanding the compound's therapeutic index.

Table 1: Summary of Preclinical Acute and Subchronic Toxicity of N-0861[1]

| Study Type          | Species | Route of<br>Administration | No-Effect Dose |
|---------------------|---------|----------------------------|----------------|
| Acute Toxicity      | Rodents | Not Specified              | 100 mg/kg/day  |
| Subchronic Toxicity | Rats    | Intravenous                | 50 mg/kg/day   |
| Subchronic Toxicity | Dogs    | Intravenous                | 30 mg/kg/day   |

## **Genetic Toxicology**

Genetic toxicity assays are essential for evaluating the potential of a compound to cause DNA damage or mutations.

Table 2: Summary of Genetic Toxicology of N-0861[1]

| Assay Type   | Result                |
|--------------|-----------------------|
| Mutagenicity | No mutagenic activity |

Detailed experimental protocols for the specific mutagenicity assays were not available in the reviewed literature.

## **Safety Pharmacology**



Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

In preclinical models, N-0861 has been shown to selectively antagonize adenosine A1 receptor-mediated cardiac effects while having minimal impact on A2 receptor-mediated vasodilation.[2] In anesthetized rats, prior administration of N-0861 attenuated the cardiac effects of the adenosine agonist NECA with only minimal effects on the NECA-induced decrease in blood pressure.[2]

Studies in conscious and anesthetized rats have evaluated the effects of N-0861 on renal hemodynamics and excretory function. At doses of 10 and 30 µmol/kg (intravenously), N-0861 significantly increased the excretion of urine, Na+, and K+.[3] However, it had little influence on resting renal hemodynamics, suggesting that the natriuretic responses are due to the inhibition of tubular Na+ reabsorption.[3]

## **Clinical Safety and Tolerability**

Human studies with N-0861 have primarily focused on its ability to antagonize the cardiac effects of adenosine. These studies provide valuable information on the safety and tolerability of the compound in a clinical setting.

## **Administration and Dose-Limiting Effects**

In human subjects, N-0861 has been administered intravenously at doses up to 0.5 mg/kg.[1] The primary dose-limiting factor reported was pain at the injection site, which was attributed to the acidic vehicle used for administration.[1]

## Cardiovascular and Systemic Effects

Clinical studies have confirmed the selective A1 adenosine receptor antagonist activity of N-0861 in humans. It effectively abolishes the negative dromotropic (slowing of conduction in the AV node) and chest discomfort effects of adenosine, which are A1 receptor-mediated.[1] Notably, N-0861 did not significantly affect the A2 receptor-mediated increase in coronary blood flow velocity.[1]



At doses of 0.10 mg/kg and a cumulative dose of 0.25 mg/kg, N-0861 alone had minimal effect on the A-H interval, sinus cycle length, or mean coronary blood flow velocity.[1] However, it did cause a small but statistically significant increase in systolic arterial blood pressure.[1] No adverse symptoms were reported to be related to the N-0861 infusion itself.[1]

#### **Laboratory Parameters**

Administration of N-0861 did not result in any significant changes in total blood count, electrolyte profile, renal function tests, liver function tests, or urinalysis in samples collected 24 hours after administration when compared to pre-administration values.[1]

## **Mechanism of Action and Signaling Pathways**

N-0861 is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor activation is coupled to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, N-0861 prevents these downstream effects.



Click to download full resolution via product page

**Caption:** Adenosine A1 Receptor Signaling Pathway and N-0861 Antagonism.

## **Experimental Protocols**



Detailed experimental protocols for the preclinical toxicology studies were not available in the publicly accessible literature. The following provides a general overview of the methodologies likely employed based on standard practices.

## **General Toxicology Study Design (Hypothetical)**

A standard preclinical toxicology study for a compound like N-0861 would typically involve the following steps:





Click to download full resolution via product page

**Caption:** General Workflow for a Preclinical Toxicology Study.



## **Discussion and Future Directions**

The available data suggests that **N-0861 racemate** has a generally favorable safety profile in both preclinical models and early human studies. Its selectivity for the adenosine A1 receptor is a key feature, minimizing off-target effects associated with non-selective adenosine antagonists.

The primary adverse effect noted in humans, injection site pain, appears to be related to the formulation rather than the compound itself, suggesting that reformulation could mitigate this issue. The observed increase in systolic blood pressure warrants further investigation to understand the underlying mechanism and its clinical significance.

While the existing data is valuable, a more complete safety and toxicity profile would require additional studies, including:

- Detailed Genotoxicity Battery: A comprehensive set of in vitro and in vivo genotoxicity assays (e.g., Ames test, mouse lymphoma assay, in vivo micronucleus test) would provide a more robust assessment of mutagenic and clastogenic potential.
- Carcinogenicity Studies: Long-term carcinogenicity studies in two rodent species would be necessary if the intended clinical use is for chronic conditions.
- Reproductive and Developmental Toxicity Studies: Comprehensive studies are needed to
  evaluate the potential effects of N-0861 on fertility, embryonic and fetal development, and
  pre- and postnatal development.

## Conclusion

**N-0861 racemate** is a selective adenosine A1 receptor antagonist with a promising preclinical and early clinical safety profile. The compound has demonstrated a lack of mutagenic activity and has been tolerated in animals and humans at the doses tested, with the main adverse event in humans being formulation-related. Further studies are required to fully characterize its long-term safety, including its potential for carcinogenicity and reproductive and developmental toxicity. This technical guide provides a solid foundation for researchers and drug development professionals to make informed decisions regarding the continued investigation of **N-0861** racemate.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ahajournals.org [ahajournals.org]
- 2. US5565566A N6 -substituted 9-methyladenines: a new class of adenosine receptor antagonists - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-0861 racemate safety and toxicity profile].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2888030#n-0861-racemate-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com